

# Spectroscopic Profile of 3-bromo-N-butylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: **3-bromo-N-butylbenzamide**

Cat. No.: **B1332818**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-bromo-N-butylbenzamide**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data for a closely related isomer, N-tert-butyl 3-bromobenzamide, and predicted values based on the known chemical structure. This information serves as a valuable reference for the synthesis, characterization, and application of **3-bromo-N-butylbenzamide** in research and development.

## Chemical Structure and Properties

- IUPAC Name: **3-bromo-N-butylbenzamide**
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>BrNO[1]
- Molecular Weight: 256.14 g/mol [1]
- CAS Number: Information not readily available

## Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-bromo-N-butylbenzamide**. For comparative purposes, available data for the isomer N-tert-butyl 3-bromobenzamide is included.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-bromo-N-butylbenzamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.0 - 7.3	Multiplet	4H	Aromatic protons ( $\text{C}_6\text{H}_4$ )
~6.5	Broad Singlet	1H	N-H
~3.4	Triplet	2H	$\text{N-CH}_2$
~1.6	Multiplet	2H	$\text{N-CH}_2\text{-CH}_2$
~1.4	Multiplet	2H	$\text{CH}_2\text{-CH}_3$
~0.9	Triplet	3H	$\text{CH}_3$

Table 2: Experimental  $^{13}\text{C}$  NMR Data for N-tert-butyl 3-bromobenzamide (Isomer Reference)

Note: Data for the n-butyl isomer is expected to differ, particularly in the aliphatic region.

Chemical Shift ( $\delta$ ) ppm	Assignment
165.8	$\text{C=O}$
136.4	Aromatic C-Br
130.7, 130.3, 130.0, 129.6, 126.9	Aromatic CH
52.1	Quaternary C (tert-butyl)
28.7	$\text{CH}_3$ (tert-butyl)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **3-bromo-N-butylbenzamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950, 2870	Medium	Aliphatic C-H Stretch
~1640	Strong	C=O Stretch (Amide I)
~1540	Medium	N-H Bend (Amide II)
~750	Strong	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **3-bromo-N-butylbenzamide**

m/z	Interpretation
255/257	Molecular ion peak (M <sup>+</sup> , M+2), due to bromine isotopes ( <sup>79</sup> Br and <sup>81</sup> Br)
183/185	Fragment corresponding to the loss of the butyl group
155	Fragment corresponding to the loss of the butylamine group
102	Fragment corresponding to the bromobenzoyl cation

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are based on standard laboratory practices for the analysis of benzamide

derivatives.[\[2\]](#)

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-bromo-N-butylbenzamide** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse program.
  - Reference the chemical shifts to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
  - Integrate the signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse program.
  - Reference the chemical shifts to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For solution-phase IR, dissolve the sample in a suitable solvent (e.g., chloroform).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Scan the sample over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

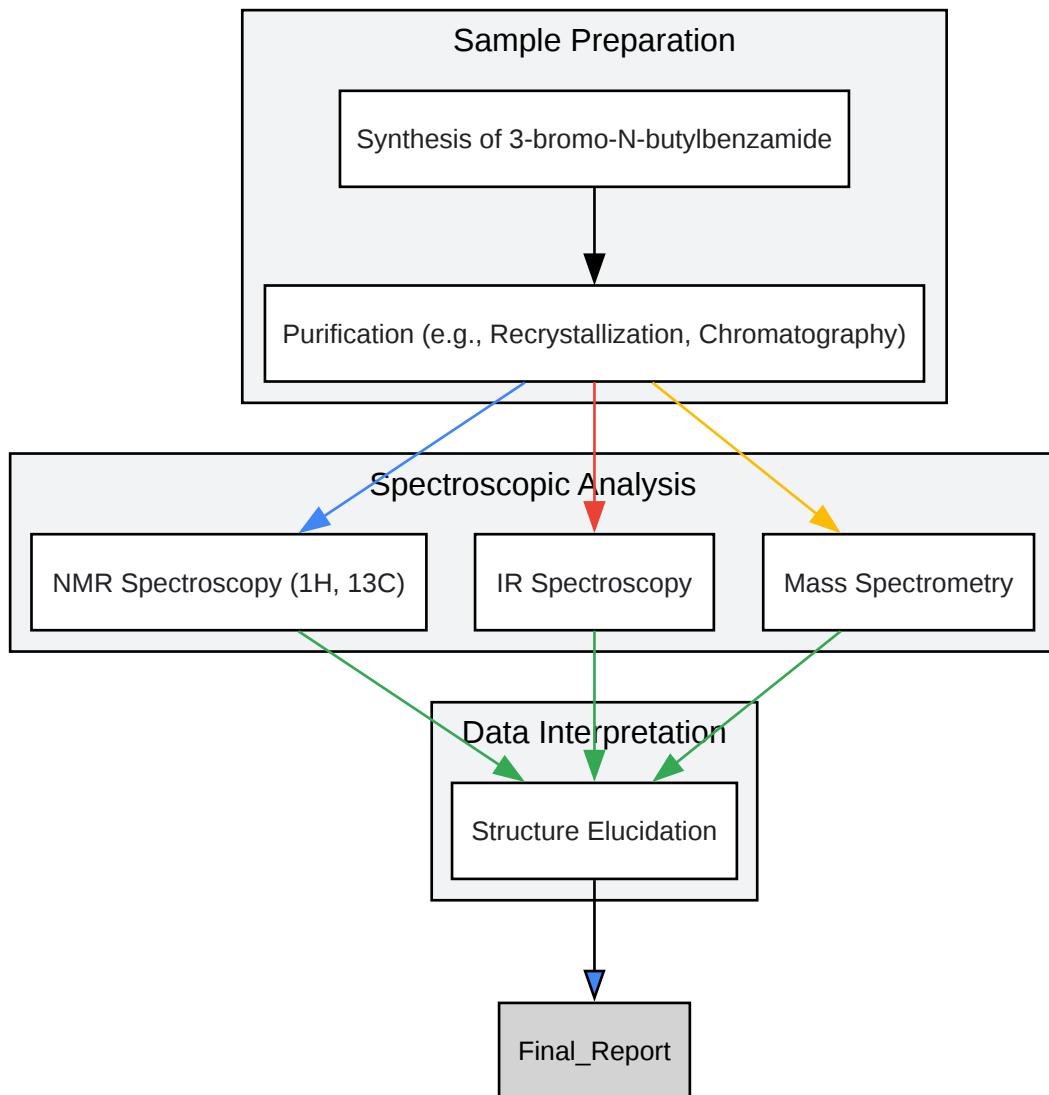
## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

- Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for this type of molecule.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of **3-bromo-N-butylbenzamide**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **3-bromo-N-butylbenzamide**.

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## References

- 1. Benzamide, 3-bromo-N-butyl- [webbook.nist.gov]
- 2. rsc.org [rsc.org]
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